Ponatinib Acid

Description

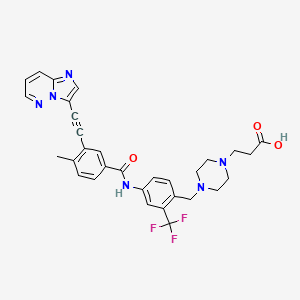

Structure

3D Structure

Properties

Molecular Formula |

C31H29F3N6O3 |

|---|---|

Molecular Weight |

590.6 g/mol |

IUPAC Name |

3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid |

InChI |

InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42) |

InChI Key |

REXPMJPDZVOYRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Ponatinib Free Base in DMSO: A Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of ponatinib free base in dimethyl sulfoxide (DMSO), a critical parameter for its use in preclinical research and drug development. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and the key signaling pathways affected by ponatinib, offering a comprehensive resource for laboratory professionals.

Quantitative Solubility Data

The solubility of ponatinib free base in DMSO has been reported by various suppliers, with some variability observed. This variation can be attributed to factors such as the purity of the ponatinib free base, the anhydrous nature of the DMSO, temperature, and the use of physical methods to enhance dissolution such as warming and sonication. A summary of the reported solubility data is presented in Table 1.

| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Notes |

| MedChemExpress | 25 | 46.94 | Ultrasonic and warming to 60°C is recommended. Use newly opened DMSO. |

| Cayman Chemical | ~20 | ~37.55 | The solvent should be purged with an inert gas.[1] |

| TargetMol | 25 | 46.94 | Sonication and heating are recommended.[1][2] |

| Selleck Chemicals | 73 - 100 | 137.07 - 187.77 | Moisture-absorbing DMSO reduces solubility; fresh DMSO is advised. |

| United States Biological | 50 | 93.89 | N/A |

| MedKoo Biosciences | 50 | 93.89 | N/A |

| Life Technologies | ≥ 50 | ≥ 93.89 | Saturation unknown. |

Note: The molecular weight of ponatinib free base is 532.56 g/mol .

Experimental Protocols

The following protocols are provided as a guide for the preparation of ponatinib free base solutions in DMSO. These methods are based on commonly cited laboratory procedures.

Protocol for Preparation of a Saturated Ponatinib Stock Solution in DMSO

This protocol describes a general procedure to prepare a saturated stock solution of ponatinib free base in DMSO, which is a fundamental step in determining its maximum solubility.

Materials:

-

Ponatinib free base powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or sonicator

Procedure:

-

Weighing Ponatinib: Accurately weigh a pre-determined amount of ponatinib free base powder and transfer it to a sterile vial. To determine solubility, an excess of the compound should be used.

-

Adding DMSO: Add a precise volume of anhydrous DMSO to the vial.

-

Facilitating Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes.

-

Enhancing Solubility (Optional but Recommended):

-

Heating: Gently warm the solution in a water bath, not exceeding 60°C, for 10-15 minutes to aid dissolution.

-

Sonication: Alternatively, place the vial in an ultrasonic bath for 15-20 minutes.

-

-

Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation.

-

Separation of Undissolved Solid: Centrifuge the solution to pellet any undissolved ponatinib free base.

-

Quantification: Carefully collect the supernatant and determine the concentration of ponatinib using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like ponatinib in DMSO.

Signaling Pathway Inhibition by Ponatinib

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, which is a hallmark of chronic myeloid leukemia (CML). Ponatinib is effective against both native BCR-ABL and its various mutations, including the highly resistant T315I mutation. By binding to the ATP-binding site of the BCR-ABL kinase domain, ponatinib blocks its catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.

The simplified signaling pathway below illustrates the mechanism of action of ponatinib.

References

A Comparative Analysis of Aponatinib and Nilotinib: Mechanisms of Action in Tyrosine Kinase Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of Chronic Myeloid Leukemia (CML), a malignancy driven by the constitutively active BCR-ABL fusion oncoprotein. This guide provides a detailed comparative analysis of the mechanisms of action of two key TKIs: nilotinib, a second-generation inhibitor, and aponatinib (ponatinib), a third-generation inhibitor. We will explore their molecular targets, binding modalities, inhibitory profiles, and mechanisms of resistance. This document includes quantitative inhibitory data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to BCR-ABL and Tyrosine Kinase Inhibition

Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL protein drives uncontrolled cell proliferation and resistance to apoptosis by activating a network of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.

The development of TKIs, which competitively inhibit the ATP-binding site of the BCR-ABL kinase, has transformed CML from a fatal disease into a manageable chronic condition. Nilotinib represents a significant advancement over the first-generation inhibitor, imatinib, offering greater potency. However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, necessitated the development of next-generation inhibitors. Aponatinib was specifically designed to overcome this resistance, particularly the formidable T315I "gatekeeper" mutation.

Nilotinib: A Second-Generation TKI

Mechanism of Action

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1][2] Its mechanism is centered on its function as an ATP-competitive inhibitor. Nilotinib binds with high affinity to the ATP-binding site of the BCR-ABL protein, stabilizing the inactive, unphosphorylated "DFG-out" conformation of the kinase's activation loop.[1][3] This prevents the kinase from achieving its active state, thereby blocking the phosphorylation of downstream substrates and interrupting the oncogenic signaling that drives CML.[3]

While highly effective against wild-type BCR-ABL, nilotinib's efficacy is compromised by certain point mutations in the kinase domain. Most notably, it is ineffective against the T315I mutation, where the substitution of threonine with a bulkier isoleucine residue at the "gatekeeper" position sterically hinders the drug's ability to bind.

Target Specificity

In addition to BCR-ABL, nilotinib also inhibits other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-KIT, and Colony-Stimulating Factor 1 Receptor (CSF1R). This broader activity contributes to its overall therapeutic profile and potential side effects.

Aponatinib (Ponatinib): A Third-Generation Pan-BCR-ABL Inhibitor

Mechanism of Action

Aponatinib is a potent, multi-targeted tyrosine kinase inhibitor designed specifically to overcome resistance to earlier-generation TKIs. Its defining feature is its potent inhibitory activity against the T315I mutant BCR-ABL, which is resistant to all first- and second-generation TKIs, including nilotinib.

Aponatinib's efficacy stems from its compact and rigid chemical structure, which allows it to bind effectively to the ATP-binding site of the ABL kinase without the steric clash caused by the isoleucine residue in the T315I mutant. It is considered a pan-BCR-ABL inhibitor due to its activity against not only the wild-type kinase but also all known single-point mutations that confer resistance to other TKIs.

Target Specificity

Aponatinib exhibits a broader kinase inhibition profile compared to nilotinib. In addition to its potent activity against all forms of BCR-ABL, it also strongly inhibits other kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Proto-oncogene tyrosine-protein kinase receptor Ret (RET), and FLT3. This multi-targeted nature contributes to its high efficacy but also necessitates careful management of its safety profile.

Quantitative Data: Comparative Inhibitory Activity

The potency of aponatinib and nilotinib can be compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. The data below is compiled from in vitro biochemical and cell-based proliferation assays.

| Target Kinase | Nilotinib IC50 (nM) | Aponatinib (Ponatinib) IC50 (nM) | Notes |

| BCR-ABL (Wild-Type) | 15 - 20 | 0.37 | Aponatinib is significantly more potent against wild-type BCR-ABL. |

| BCR-ABL (T315I Mutant) | >500 - 10,000 | 2.0 | Nilotinib is inactive, while aponatinib potently inhibits the T315I mutant. |

| BCR-ABL (E255V Mutant) | ~450 | 1.1 | Aponatinib is more potent against this P-loop mutant. |

| BCR-ABL (Y253H Mutant) | ~450 | 0.5 | Aponatinib is more potent against this P-loop mutant. |

| c-KIT | 92 | 1.5 | Both drugs inhibit c-KIT, with aponatinib showing higher potency. |

| PDGFRα | 69 | 1.1 | Both drugs inhibit PDGFRα, with aponatinib showing higher potency. |

| RET | - | 25.8 | Aponatinib is a potent inhibitor of RET kinase. |

Note: IC50 values are approximate and can vary based on the specific assay conditions. The data presented is a representative summary from published literature.

Key Experimental Protocols

The characterization of TKIs like aponatinib and nilotinib relies on a suite of standardized biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

-

Reagent Preparation: A purified, recombinant kinase (e.g., ABL), a specific peptide substrate, and ATP are prepared in an appropriate reaction buffer.

-

Compound Incubation: The kinase and substrate are incubated with serially diluted concentrations of the test inhibitor (e.g., nilotinib or aponatinib).

-

Reaction Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled [³³P]-ATP). The reaction proceeds for a defined period at an optimal temperature.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring incorporated radioactivity. Fluorescence-based methods are also common.

-

Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To measure the effect of a compound on the viability and/or proliferation of cancer cells that are dependent on the target kinase.

Methodology:

-

Cell Seeding: CML cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor and incubated for a period, typically 48-72 hours.

-

Viability Reagent Addition: A viability reagent, such as MTT or MTS, is added to each well. Viable cells metabolize this tetrazolium salt into a colored formazan product. Alternatively, luminescent assays like CellTiter-Glo measure ATP levels as an indicator of cell viability.

-

Signal Measurement: After a short incubation, the absorbance (for MTT/MTS) or luminescence is read using a plate reader.

-

Data Analysis: The signal is normalized to untreated control cells to determine the percentage of cell viability. The IC50 (or GI50, 50% growth inhibition) is calculated by plotting viability against drug concentration.

Western Blotting for Phospho-Protein Analysis

Objective: To confirm target engagement within cells by assessing the phosphorylation status of the kinase and its downstream substrates.

Methodology:

-

Cell Treatment and Lysis: CML cells are treated with the inhibitor for a short period (e.g., 1-4 hours). The cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using an assay like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-STAT5). The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The process is repeated with antibodies for the total protein (e.g., total STAT5) to confirm equal loading.

References

Navigating the Challenges of Aponatinib Resistance in Leukemia: A Technical Guide

For Immediate Release

Aimed at the scientific and drug development communities, this in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying resistance to aponatinib in the treatment of leukemia. This document outlines the critical role of BCR-ABL1 kinase domain mutations, explores alternative resistance pathways, and presents detailed experimental methodologies for studying these phenomena.

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Aponatinib, a third-generation TKI, has demonstrated significant efficacy, particularly against the recalcitrant T315I "gatekeeper" mutation that confers resistance to earlier-generation TKIs. However, as with many targeted therapies, the emergence of resistance to aponatinib presents a significant clinical challenge. Understanding the mechanisms that drive this resistance is paramount for the development of next-generation therapeutic strategies and for optimizing patient outcomes.

Core Mechanisms of Aponatinib Resistance

Resistance to aponatinib in leukemia is a multifaceted problem, primarily driven by two key mechanisms: alterations in the drug's target, the BCR-ABL1 kinase, and the activation of bypass signaling pathways that render the cells independent of BCR-ABL1 signaling.

BCR-ABL1 Dependent Resistance: The Role of Kinase Domain Mutations

The most well-characterized mechanism of resistance to aponatinib involves the acquisition of mutations within the kinase domain of the BCR-ABL1 oncoprotein. While aponatinib is effective against single mutations, including the T315I mutation, the emergence of compound mutations (two or more mutations on the same BCR-ABL1 allele) can confer high-level resistance.

Table 1: In Vitro Ponatinib IC50 Values for Selected BCR-ABL1 Compound Mutations

| BCR-ABL1 Mutation | Cell Line | Ponatinib IC50 (nM) | Reference |

| G250E/T315I | Ba/F3 | 49 | [1] |

| E255K/T315I | Ba/F3 | 106 | [1] |

| E255V/T315I | Ba/F3 | 425 | [1] |

| Q252H/T315I | Ba/F3 | 84.8-114.3 | [2] |

| T315I/M351T | Ba/F3 | 84.8-114.3 | [2] |

| T315I/F359V | Ba/F3 | 84.8-114.3 | |

| T315I/H396R | Ba/F3 | 84.8-114.3 | |

| Y253H/F359V | Ba/F3 | 23.7 ± 1.7 | |

| V299L/F359V | Ba/F3 | ~10 | |

| D276G/T315L | Patient-derived | Ineffective |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

These compound mutations, particularly those involving the T315I residue, can sterically hinder the binding of aponatinib to the ATP-binding pocket of the kinase, thereby reducing its inhibitory activity. The frequency of these mutations is a critical factor in clinical outcomes.

Table 2: Frequency and Clinical Observations of BCR-ABL1 Mutations in Aponatinib-Treated Patients

| Observation | Frequency/Finding | Patient Cohort | Reference |

| Prevalence of multiple mutations by NGS at baseline | 23% (62/267) | Heavily pretreated CP-CML patients | |

| Compound mutations in patients with evidence of two mutations by Sanger sequencing | 70% (33/47) | TKI-resistant CML patients | |

| Emergence of compound mutations on ponatinib therapy | Observed in 21 patients | Mainly in BC-CML or Ph+ ALL | |

| Major Cytogenetic Response (MCyR) in CP-CML with T315I mutation | 74% | PACE trial patients | |

| 3-Year Overall Survival in CML patients | 85.3% | Belgian registry | |

| 3-Year Progression-Free Survival in CML patients | 81.6% | Belgian registry |

CP-CML: Chronic Phase Chronic Myeloid Leukemia; BC-CML: Blast Crisis Chronic Myeloid Leukemia; Ph+ ALL: Philadelphia chromosome-positive Acute Lymphoblastic Leukemia; NGS: Next-Generation Sequencing.

BCR-ABL1 Independent Resistance: Activation of Alternative Signaling Pathways

In some cases, leukemia cells can develop resistance to aponatinib without acquiring new mutations in the BCR-ABL1 kinase domain. This form of resistance is often mediated by the upregulation of alternative survival and proliferation pathways that bypass the need for BCR-ABL1 signaling.

Key alternative pathways implicated in aponatinib resistance include:

-

Axl Receptor Tyrosine Kinase: Overexpression of Axl has been shown to confer BCR-ABL1-independent resistance to TKIs, including aponatinib, in TKI-naïve settings.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway is another critical survival pathway that can be activated in response to TKI treatment, leading to resistance.

Experimental Protocols for Investigating Aponatinib Resistance

A thorough understanding of aponatinib resistance requires robust and reproducible experimental methodologies. The following section details key protocols for the in vitro and in vivo study of resistance mechanisms.

Protocol 1: In Vitro Assessment of Aponatinib Sensitivity using Ba/F3 Cell Proliferation Assay

This assay is a standard method for determining the in vitro efficacy of TKIs against various BCR-ABL1 mutants.

1. Cell Line Generation and Maintenance:

- The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is used.

- Transduce Ba/F3 cells with retroviral or lentiviral vectors expressing either wild-type or mutant (single or compound) human BCR-ABL1.

- Successful transduction renders the cells IL-3 independent, with their proliferation now being driven by the expressed BCR-ABL1 kinase.

- Culture the transduced cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, without IL-3.

2. Cell Proliferation Assay:

- Seed the Ba/F3 cells expressing the desired BCR-ABL1 construct into 96-well plates at a density of 5,000-10,000 cells per well.

- Prepare serial dilutions of aponatinib in the appropriate culture medium.

- Treat the cells with the serially diluted aponatinib or a vehicle control (e.g., DMSO).

- Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

- Assess cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.

- Measure the absorbance or luminescence using a plate reader.

3. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control for each aponatinib concentration.

- Plot the cell viability against the logarithm of the aponatinib concentration.

- Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Identification of BCR-ABL1 Kinase Domain Mutations by Next-Generation Sequencing (NGS)

NGS provides a highly sensitive method for detecting known and novel mutations in the BCR-ABL1 kinase domain, including low-frequency mutations that may be missed by conventional Sanger sequencing.

1. Sample Preparation:

- Isolate total RNA from patient peripheral blood or bone marrow samples.

- Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random hexamers or oligo(dT) primers.

2. PCR Amplification of the BCR-ABL1 Kinase Domain:

- Perform a nested polymerase chain reaction (PCR) to specifically amplify the kinase domain of the BCR-ABL1 fusion transcript.

- The first round of PCR uses primers specific to the BCR and ABL1 exons flanking the kinase domain.

- The second round of PCR uses primers internal to the first-round amplicon to increase specificity and yield. Use high-fidelity DNA polymerase to minimize PCR-induced errors.

3. Library Preparation and Sequencing:

- Prepare a sequencing library from the purified PCR products. This involves end-repair, A-tailing, and ligation of sequencing adapters containing unique barcodes for multiplexing.

- Perform deep sequencing of the prepared library on an NGS platform (e.g., Illumina MiSeq or NovaSeq).

4. Bioinformatic Analysis:

- Align the sequencing reads to the human reference genome and the BCR-ABL1 reference sequence.

- Use a validated variant calling pipeline to identify single nucleotide variants (SNVs) and insertions/deletions (indels) within the kinase domain.

- Filter the identified variants based on quality scores, read depth, and allele frequency to distinguish true mutations from sequencing errors.

- Annotate the identified mutations to determine their amino acid changes and potential clinical significance.

Protocol 3: In Vivo Evaluation of Aponatinib Efficacy in a Murine Xenograft Model

In vivo models are crucial for assessing the therapeutic efficacy of aponatinib against resistant leukemia and for studying the pharmacokinetics and pharmacodynamics of the drug.

1. Cell Line Preparation and Implantation:

- Use human CML or Ph+ ALL cell lines (e.g., K562, Ba/F3 expressing human BCR-ABL1 mutants) for xenograft studies.

- Culture the cells to the logarithmic growth phase.

- Inject 1-10 million cells subcutaneously or intravenously into immunocompromised mice (e.g., NOD/SCID, NSG).

2. Aponatinib Formulation and Administration:

- Formulate aponatinib for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

- Administer aponatinib daily by oral gavage at doses typically ranging from 10 to 50 mg/kg.

3. Tumor Growth Monitoring and Efficacy Assessment:

- For subcutaneous models, measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.

- Monitor the body weight of the animals as an indicator of drug toxicity.

- For disseminated leukemia models (intravenous injection), monitor disease progression by assessing peripheral blood counts, spleen size, and overall animal health. Bioluminescence imaging can be used if cells are engineered to express luciferase.

- The primary endpoint is typically tumor growth inhibition or regression. Survival analysis is also a key endpoint.

4. Pharmacodynamic and Pharmacokinetic Analysis:

- At the end of the study, collect tumor tissue and/or blood samples at various time points after the final dose.

- Analyze tumor lysates by Western blotting to assess the phosphorylation status of BCR-ABL1 and its downstream targets (e.g., CrkL) to confirm target engagement.

- Measure the concentration of aponatinib in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its pharmacokinetic profile.

Visualizing Resistance Mechanisms and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved in aponatinib resistance, the following diagrams have been generated using the Graphviz DOT language.

Caption: BCR-ABL1 signaling, aponatinib action, and resistance.

Caption: Workflow for identifying and validating resistance mutations.

Caption: Investigating BCR-ABL1 independent resistance mechanisms.

Conclusion and Future Directions

Resistance to aponatinib in leukemia is a complex and evolving challenge. While BCR-ABL1 compound mutations are a major driver of resistance, the role of BCR-ABL1-independent mechanisms is increasingly recognized. A multi-pronged approach that includes routine molecular monitoring for resistance mutations using sensitive techniques like NGS, and further investigation into alternative signaling pathways, is crucial for optimizing patient management. The development of novel therapeutic strategies, such as combination therapies that co-target BCR-ABL1 and key resistance pathways, holds promise for overcoming aponatinib resistance and improving long-term outcomes for patients with CML and Ph+ ALL. This technical guide provides a foundational resource for researchers and clinicians working to address this critical unmet need.

References

Aponatinib's Target Kinase Profile: A Technical Guide for In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aponatinib is a multi-targeted tyrosine kinase inhibitor (TKI) whose comprehensive in vitro kinase profile is not extensively documented in publicly available literature. This guide provides a technical framework for characterizing the kinase inhibition profile of a compound like aponatinib. Due to the limited specific data on aponatinib, this document will use ponatinib, a well-characterized multi-targeted TKI, as a representative example to illustrate the data presentation, experimental protocols, and signaling pathway visualizations that are crucial for a thorough in vitro kinase profile assessment. Ponatinib is known for its potent inhibition of BCR-ABL and other kinases, including those with resistance mutations.[1][2][3]

The primary mechanism of action for many TKIs, including ponatinib, is ATP-competitive inhibition. These molecules bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that are often dysregulated in cancer.[2]

Quantitative Kinase Inhibition Profile: A Representative Example

The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of ponatinib against a panel of clinically relevant kinases. This data is typically generated from biochemical assays.

Table 1: Ponatinib IC50 Values against BCR-ABL and its Mutants

| Kinase Target | IC50 (nM) |

| Native BCR-ABL | 0.5 |

| BCR-ABL T315I | 11 |

Data compiled from in vitro biochemical assays.[3]

Table 2: Ponatinib IC50 Values against Other Key Kinases

| Kinase Target | IC50 (nM) |

| FLT3 | 13 |

| KIT | 13 |

| FGFR1 | 2 |

| PDGFRα | 1 |

| SRC | 5.4 |

| VEGFR | - |

Data compiled from in vitro biochemical assays. A specific IC50 for VEGFR was not provided in the source, but it is a known target.

Key Signaling Pathways Targeted

Multi-targeted TKIs like ponatinib impact several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is essential for interpreting the biological effects of the inhibitor.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Its downstream signaling through pathways like RAS/MAPK and PI3K/AKT promotes uncontrolled cell growth and inhibits apoptosis.

VEGFR, FGFR, and SRC Family Kinase Signaling

These receptor and non-receptor tyrosine kinases are crucial for angiogenesis, cell migration, and survival. Their inhibition contributes to the anti-tumor activity of multi-targeted TKIs.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

-

FGFR (Fibroblast Growth Factor Receptor): Involved in cell proliferation, differentiation, and migration.

-

SRC Family Kinases: A group of non-receptor tyrosine kinases that regulate a wide range of cellular processes, including cell adhesion, growth, and motility.

Experimental Protocols for In Vitro Kinase Profiling

Several methodologies can be employed to determine the in vitro kinase inhibition profile of a compound. Below are detailed protocols for common assay formats.

Radiometric Kinase Assay

This is considered a gold-standard method for directly measuring kinase activity.

-

Principle: This assay measures the transfer of a radiolabeled gamma-phosphate from [γ-³²P]ATP to a kinase substrate (peptide or protein). The amount of incorporated radioactivity is directly proportional to the kinase activity.

-

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., aponatinib) serially diluted in DMSO

-

Stop solution (e.g., EDTA)

-

Phosphocellulose paper or SDS-PAGE for separation

-

Scintillation counter or phosphorimager

-

-

Procedure:

-

Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

-

Aliquot the master mix into a 96-well plate.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

LanthaScreen™ TR-FRET Kinase Binding Assay

This is a high-throughput, fluorescence-based assay that measures the binding of an inhibitor to the kinase active site.

-

Principle: This assay is based on the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An inhibitor competing with the tracer will disrupt this interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Tagged recombinant kinase

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound serially diluted in DMSO

-

-

Procedure:

-

Prepare a 3x solution of the test compound.

-

Prepare a 3x solution of the kinase and europium-labeled antibody mixture.

-

Prepare a 3x solution of the kinase tracer.

-

In a 384-well plate, add 5 µL of the test compound solution.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer solution.

-

Incubate the plate at room temperature for 1 hour.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Determine the IC50 value from the dose-response curve of the emission ratio versus compound concentration.

-

HTRF® Kinase Assay

This is another high-throughput, TR-FRET based assay for measuring kinase activity.

-

Principle: This assay detects the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into proximity and generating a FRET signal.

-

Materials:

-

Recombinant kinase

-

Biotinylated substrate (e.g., STK Substrate 2-biotin)

-

ATP

-

Europium cryptate-labeled anti-phospho-specific antibody (e.g., STK Antibody-Cryptate)

-

Streptavidin-XL665 (SA-XL665)

-

Enzymatic buffer and detection buffer

-

Test compound serially diluted in DMSO

-

-

Procedure:

-

Dispense the test compound or DMSO into a 384-well plate.

-

Add the kinase and biotinylated substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for the optimized reaction time.

-

Stop the reaction and detect the phosphorylated product by adding a premixed solution of the europium-labeled antibody and SA-XL665 in detection buffer (which contains EDTA).

-

Incubate for 1 hour at room temperature.

-

Read the HTRF signal on a compatible plate reader.

-

Calculate the HTRF ratio and determine the IC50 value from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

References

Aponatinib's High-Affinity Binding to the T315I BCR-ABL Mutant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T315I "gatekeeper" mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). This mutation confers broad resistance to first and second-generation tyrosine kinase inhibitors (TKIs). Aponatinib (ponatinib, formerly AP24534), a third-generation TKI, was rationally designed to overcome this resistance. This technical guide provides an in-depth analysis of aponatinib's binding affinity to the T315I mutant, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction: The T315I Gatekeeper Mutation

The BCR-ABL fusion oncoprotein is the primary driver of CML. While TKIs like imatinib, dasatinib, and nilotinib have transformed patient outcomes, their efficacy can be compromised by the development of resistance mutations within the ABL kinase domain.[1] The most notorious of these is the T315I mutation, where a threonine residue is replaced by a bulkier isoleucine at position 315.[2]

This substitution has two critical consequences:

-

Steric Hindrance: The larger isoleucine side chain physically blocks the entrance to a hydrophobic pocket within the kinase's ATP-binding site, preventing the proper docking of first and second-generation TKIs.[2]

-

Loss of a Key Interaction: It eliminates a crucial hydrogen bond that these inhibitors form with the hydroxyl group of the threonine residue, further reducing their binding affinity.[2]

The result is a kinase that remains active but is impervious to inhibition by these agents, leading to therapeutic failure.

Mechanism of Action: Rational Design of Aponatinib

Aponatinib was developed through a computational, structure-based design strategy specifically to inhibit the T315I mutant of BCR-ABL.[3] Its unique structure bypasses the resistance mechanisms imposed by the T315I mutation.

The key structural feature is a carbon-carbon triple bond (ethynyl linker) . This rigid linker allows the molecule to span the active site and make crucial van der Waals interactions with the isoleucine side chain at position 315, effectively overcoming the steric clash. Furthermore, aponatinib's binding is distributed across multiple contact points within the kinase domain. This distributed binding energy means the inhibitor is not overly reliant on a single interaction and can withstand the modest loss of binding energy caused by various single point mutations. By competitively binding to the ATP-binding site of both wild-type and mutant BCR-ABL, including T315I, aponatinib blocks substrate phosphorylation and inhibits the downstream signaling pathways that drive leukemic cell proliferation and survival.

Quantitative Data: Binding Affinity and Cellular Potency

Aponatinib demonstrates potent inhibition of unmutated (native) BCR-ABL and a wide range of clinically relevant mutants, with only a minor reduction in potency against the T315I mutant. This makes it a true pan-BCR-ABL inhibitor.

Table 1: Biochemical Inhibitory Potency (IC50) of Aponatinib against ABL Kinase

| ABL Kinase Form | Aponatinib IC50 (nM) | Reference |

| Native (Unmutated) ABL | 0.37 | |

| T315I Mutant ABL | 2.0 | **** |

IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the in vitro activity of a purified enzyme by 50%.

Table 2: Cellular Inhibitory Potency (IC50) of Aponatinib against BCR-ABL

| Cell Line | BCR-ABL Status | Aponatinib IC50 (nM) | Reference |

| Ba/F3 | Native BCR-ABL | 0.5 | |

| Ba/F3 | BCR-ABL T315I | 11 | **** |

| K562 | Native BCR-ABL | 7.2 | |

| HL60 | BCR-ABL T315I | 56 | |

| K562 T315I-R | BCR-ABL T315I (Resistant) | 635 |

Cellular IC50 values reflect the inhibitor's potency in a biological context, measuring the concentration required to inhibit cell proliferation or viability by 50%. Differences in values between cell lines can be attributed to factors like cellular uptake, efflux pumps, and off-target effects.

Experimental Protocols

The quantitative data presented above were generated using standardized biochemical and cellular assays. The following are detailed representative protocols.

Biochemical Kinase Assay (Radiometric Filter Binding)

This method directly measures the enzymatic activity of purified BCR-ABL kinase and its inhibition by aponatinib.

-

Objective: To determine the direct inhibitory effect of aponatinib on the kinase activity of wild-type and T315I mutant BCR-ABL.

-

Materials:

-

Recombinant purified GST-Abl (wild-type or T315I mutant) kinase domain.

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Peptide substrate (e.g., Abltide).

-

[γ-³³P]ATP (radio-labeled ATP).

-

Non-labeled ATP.

-

Aponatinib serially diluted in DMSO.

-

P81 phosphocellulose filters.

-

Phosphoric acid wash solution (e.g., 0.75%).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, peptide substrate, and recombinant Abl kinase enzyme.

-

Add serially diluted aponatinib or DMSO (vehicle control) to the reaction wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of non-labeled ATP and [γ-³³P]ATP (final concentration typically near the Km for ATP).

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by spotting a portion of the mixture onto P81 phosphocellulose filters. The phosphorylated peptide substrate will bind to the filter paper.

-

Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each aponatinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the effect of aponatinib on the viability and proliferation of cells that depend on BCR-ABL kinase activity for their survival.

-

Objective: To determine the potency of aponatinib in inhibiting the proliferation of cells expressing wild-type or T315I mutant BCR-ABL.

-

Materials:

-

Ba/F3 murine pro-B cells engineered to express wild-type or T315I BCR-ABL. These cells become growth factor-independent due to the BCR-ABL transgene.

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

96-well cell culture plates.

-

Aponatinib serially diluted in culture medium.

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution).

-

Plate reader capable of measuring absorbance at 490 nm.

-

-

Procedure:

-

Culture the engineered Ba/F3 cells in the absence of IL-3 to ensure dependence on BCR-ABL signaling.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Add the serially diluted aponatinib or vehicle control to the wells.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTS reagent to each well and incubate for an additional 1-4 hours. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Visualizations: Pathways and Workflows

BCR-ABL Signaling and Aponatinib Inhibition

Workflow for Cellular IC50 Determination

Logical Framework: Overcoming T315I Resistance

References

- 1. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

Aponatinib's Interruption of BCR-ABL Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of aponatinib, a potent tyrosine kinase inhibitor (TKI), with a specific focus on its effects on the downstream signaling pathways of the BCR-ABL oncoprotein. Aponatinib has demonstrated significant efficacy in inhibiting the constitutively active BCR-ABL kinase, including the gatekeeper T315I mutation that confers resistance to many other TKIs.[1][2][3] This document details the quantitative efficacy of aponatinib, provides comprehensive experimental protocols for its study, and visualizes the complex signaling networks involved.

Quantitative Efficacy of Aponatinib against BCR-ABL

Aponatinib is a pan-BCR-ABL inhibitor, demonstrating potent activity against both native and a wide array of clinically relevant mutant forms of the BCR-ABL kinase.[1][2] Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In Vitro Inhibitory Activity of Aponatinib against BCR-ABL Kinase Mutants

The following table summarizes the IC50 values of aponatinib against various BCR-ABL mutants, as determined by in vitro proliferation assays using Ba/F3 cells engineered to express these constructs.

| BCR-ABL Mutant | Aponatinib IC50 (nM) | Reference |

| Unmutated (Wild-Type) | ~0.35 - 2.1 | |

| P-Loop Mutations | ||

| G250E | 3.6 - 4.2 | |

| Q252H | 1.8 - 2.0 | |

| Y253F | 2.1 - 2.5 | |

| Y253H | 3.3 - 4.0 | |

| E255K | 4.0 - 5.1 | |

| E255V | 3.9 - 4.8 | |

| Gatekeeper Mutation | ||

| T315I | 10.8 - 23.7 | |

| T315A | ~11.0 | |

| Other Clinically Relevant Mutations | ||

| M244V | 1.0 - 1.2 | |

| F317L | 2.6 - 3.2 | |

| F317V | 2.4 - 2.9 | |

| M351T | 1.2 - 1.5 | |

| F359V | 1.8 - 2.2 | |

| H396P | 1.9 - 2.3 | |

| Compound Mutations | ||

| Y253H/F359V | 23.7 ± 1.7 | |

| T315I/E255V | High Resistance | |

| T315I/F359V | High Resistance |

Note: IC50 values can exhibit some variability between different experimental setups and studies.

BCR-ABL Downstream Signaling Pathways and Aponatinib's Mechanism of Action

The constitutive kinase activity of the BCR-ABL fusion protein drives the malignant transformation of hematopoietic cells by activating a complex network of downstream signaling pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. Aponatinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its autophosphorylation and the subsequent phosphorylation of its downstream substrates.

Key Downstream Signaling Pathways Inhibited by Aponatinib:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. BCR-ABL activates this cascade through the GRB2/SOS complex.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Its activation by BCR-ABL contributes significantly to the anti-apoptotic phenotype of leukemic cells.

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in cell proliferation and survival. STAT5 is a direct substrate of BCR-ABL.

-

CrkL Signaling: Crk-like (CrkL) is a major substrate of BCR-ABL, and its phosphorylation level is often used as a biomarker of BCR-ABL kinase activity.

The following diagram illustrates the primary downstream signaling cascades activated by BCR-ABL and the point of inhibition by aponatinib.

Caption: Aponatinib inhibits BCR-ABL kinase activity, blocking multiple downstream pro-proliferative and anti-apoptotic signaling pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the effect of aponatinib on BCR-ABL downstream signaling.

Cell Culture

-

Cell Lines:

-

K562 (human CML, blast crisis, BCR-ABL positive)

-

Ba/F3 (murine pro-B cell line) stably transfected with wild-type or mutant BCR-ABL constructs (e.g., T315I).

-

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For Ba/F3 cells, the medium is also supplemented with 1 ng/mL of murine IL-3 for parental cells, while BCR-ABL expressing cells are cultured without IL-3 to select for BCR-ABL dependence.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of aponatinib.

-

Procedure:

-

Seed cells (e.g., K562, Ba/F3-BCR-ABL) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of aponatinib in culture medium.

-

Add 100 µL of the aponatinib dilutions to the respective wells, including a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for determining the IC50 of aponatinib using an MTT cell proliferation assay.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the phosphorylation status of BCR-ABL and its downstream signaling proteins, providing a direct measure of aponatinib's inhibitory effect.

-

Procedure:

-

Culture cells to a sufficient density and treat with various concentrations of aponatinib (and a vehicle control) for a specified time (e.g., 2-6 hours).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-BCR-ABL, p-CrkL, p-STAT5, p-AKT, p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with antibodies for the total forms of the proteins and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by aponatinib.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Treat cells with aponatinib at various concentrations for 24-48 hours.

-

Harvest the cells, including the supernatant which may contain detached apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Conclusion

Aponatinib is a highly potent pan-BCR-ABL inhibitor that effectively targets both wild-type and a broad spectrum of mutant BCR-ABL kinases, including the resistant T315I mutation. Its mechanism of action involves the direct inhibition of BCR-ABL kinase activity, leading to the suppression of critical downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This comprehensive blockade of oncogenic signaling results in the inhibition of cell proliferation and the induction of apoptosis in BCR-ABL positive leukemic cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of aponatinib and other BCR-ABL targeted therapies.

References

- 1. EPIC: A phase III randomized, open-label study of ponatinib versus imatinib in adult patients with newly diagnosed chronic myeloid leukemia in chronic phase. - ASCO [asco.org]

- 2. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

Aponatinib (Ponatinib): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ponatinib, marketed under the brand name Iclusig, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). It was developed to overcome resistance to earlier generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key feature of ponatinib is its ability to inhibit the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which confers resistance to other TKIs. This guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of ponatinib, along with detailed experimental protocols.

Chemical Structure and Properties

Ponatinib is a benzamide derivative with a complex molecular structure that enables its potent and broad-spectrum kinase inhibition.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |

| CAS Number | 943319-70-8 |

| Molecular Formula | C₂₉H₂₇F₃N₆O |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |

| InChI | InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 532.56 g/mol |

| Appearance | White to off-white or yellow powder |

| Melting Point | >160-190 °C (decomposition) |

| pKa | 2.77 and 7.8 |

| LogP | 4.1 |

| Solubility | Soluble in DMSO (~50 mg/mL) and Ethanol (~25 mg/mL with warming). Poorly soluble in water. Aqueous solubility is pH-dependent, with higher solubility at low pH. |

Pharmacological Properties

Ponatinib is a pan-BCR-ABL inhibitor, effective against both native and all tested mutant forms of the BCR-ABL kinase. It also inhibits other key kinases involved in cancer progression.

Mechanism of Action

Ponatinib is an ATP-competitive inhibitor that binds to the kinase domain of its target proteins. A key structural feature is the carbon-carbon triple bond, which allows it to bind effectively to the T315I mutant of BCR-ABL, overcoming the steric hindrance that prevents other TKIs from binding.[1] By blocking the ATP-binding site, ponatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival.[2][3][4]

Target Kinases and Inhibitory Potency

| Kinase Target | IC₅₀ (nM) |

| ABL | 0.37 |

| ABL (T315I mutant) | 2.0 |

| PDGFRα | 1.1 |

| VEGFR2 | 1.5 |

| FGFR1 | 2.2 |

| SRC | 5.4 |

| FLT3 | 13 |

| KIT | 13 |

Signaling Pathways

Ponatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein activates multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Ponatinib's inhibition of BCR-ABL blocks these downstream signals.[5]

References

- 1. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Aponatinib Free Base vs. HCl Salt: A Technical Guide to Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stability of aponatinib, a potent tyrosine kinase inhibitor. In the absence of direct comparative studies on the free base versus its hydrochloride (HCl) salt, this document synthesizes information from forced degradation studies of aponatinib and general principles of pharmaceutical salt stability. The guide details the known degradation pathways of aponatinib under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It presents this information in a structured format to aid researchers in understanding the molecule's intrinsic stability. Furthermore, it outlines the experimental protocols for stability-indicating analytical methods and discusses the theoretical advantages and disadvantages of utilizing the free base versus the HCl salt in drug development. This guide also includes essential visualizations of aponatinib's primary signaling pathway and experimental workflows to provide a comprehensive resource for drug development professionals.

Introduction to Aponatinib and the Importance of Salt Form Selection

Aponatinib is a third-generation tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML). Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells. The selection of the appropriate solid-state form of an active pharmaceutical ingredient (API), such as the free base or a salt, is a critical decision in drug development. This choice can significantly impact the drug's physicochemical properties, including solubility, dissolution rate, hygroscopicity, and, most importantly, stability.

The hydrochloride (HCl) salt is one of the most common salt forms used in pharmaceuticals. Generally, for a weakly basic drug like aponatinib, forming an HCl salt can enhance aqueous solubility and dissolution rate compared to the free base. However, the salt form can also introduce new stability challenges, such as a higher propensity for hygroscopicity and potential for disproportionation back to the less soluble free base under certain environmental conditions. A thorough understanding of the stability profiles of both the free base and its salt forms is therefore crucial for developing a robust and effective drug product.

Theoretical Comparison: Aponatinib Free Base vs. HCl Salt Stability

While direct comparative stability data for aponatinib free base versus its HCl salt is not publicly available, we can infer potential differences based on general principles of pharmaceutical chemistry.

-

Hygroscopicity: HCl salts are often more hygroscopic than their corresponding free bases. Increased water sorption can lead to physical instability (e.g., deliquescence, changes in crystal form) and can also accelerate chemical degradation by providing a medium for hydrolytic reactions.

-

Disproportionation: In solid dosage forms, the HCl salt of a weak base can convert back to the free base in the presence of moisture and an alkaline microenvironment, a phenomenon known as disproportionation. This can lead to a decrease in solubility and dissolution rate.

-

Chemical Stability: The intrinsic chemical stability of the aponatinib molecule will be the same regardless of its form. However, the solid-state environment of the free base versus the HCl salt can influence degradation rates. For example, the lower pH in the hydration layer of an HCl salt might protect against base-catalyzed hydrolysis but could potentially accelerate acid-catalyzed degradation.

Forced Degradation Studies of Aponatinib

Forced degradation studies are essential for identifying the likely degradation products of a drug substance and for developing stability-indicating analytical methods.[1] Several studies have investigated the degradation profile of ponatinib (the active moiety in aponatinib) under various stress conditions. These studies provide valuable insights into the intrinsic stability of the aponatinib molecule.

Summary of Degradation Pathways

Aponatinib has been shown to degrade under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. It is relatively stable under thermal stress. The primary degradation pathways involve hydrolysis of the amide bond and oxidation of the piperazine ring.

Quantitative Data from Forced Degradation Studies

The following table summarizes the key findings from forced degradation studies on ponatinib. It is important to note that the specific form of ponatinib (free base or a salt) used in these studies was not always specified.

| Stress Condition | Reagents and Conditions | Key Degradation Products Identified | Reference |

| Acid Hydrolysis | 1 M HCl at 60°C for 5 days | Impurity-C (also a process impurity) | [2] |

| Alkaline Hydrolysis | 1 M NaOH at 60°C for 7 hours | Impurity-C | [2] |

| Oxidative Degradation | 3% H₂O₂ for 2 hours | Impurity-B (N-oxide of aponatinib) | [2] |

| Oxidative Degradation | Not specified | DP 5 (N-oxide impurity) | [3] |

| Photodegradation | 4,500 lx for 20 days | Not specified | |

| Thermal Degradation | 150°C for 6 days | Stable | |

| Various Stress Conditions | Not specified | DP 1 (4-aminophthalaldehyde), DP 2 (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzenamine), DP 3 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)acetyl)-4-methylbenzoic acid), DP 4 (3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid) |

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing stability studies. The following sections outline the methodologies used in the forced degradation and analysis of aponatinib.

Forced Degradation Experimental Protocol

The following is a generalized protocol based on published studies for conducting forced degradation of aponatinib.

-

Preparation of Stock Solution: Accurately weigh and dissolve approximately 10 mg of aponatinib in a suitable solvent (e.g., methanol) in a 20 mL volumetric flask.

-

Acid Hydrolysis: To the stock solution, add 1 M HCl and heat at 60°C for 5 days.

-

Alkaline Hydrolysis: To the stock solution, add 1 M NaOH and heat at 60°C for 7 hours.

-

Oxidative Degradation: To the stock solution, add 3% H₂O₂ and keep at room temperature for 2 hours.

-

Thermal Degradation: Expose the solid aponatinib powder to a temperature of 150°C for 6 days.

-

Photodegradation: Expose a solution of aponatinib to light with an intensity of 4,500 lx for 20 days.

-

Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and alkaline samples. Dilute all samples to the final volume with a suitable diluent (e.g., 50:50 v/v methanol:water) before analysis.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is required to separate the parent drug from its degradation products. A common approach is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent.

-

Column: Agilent 5HC-C18(2) (4.6 mm × 250 mm, 5 µm) or equivalent.

-

Mobile Phase A: A mixture of water and acetonitrile (9:1 v/v) with 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, adjusted to pH 2.4.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to achieve separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 10 µL.

Visualizations

Aponatinib Mechanism of Action: BCR-ABL Signaling Pathway

Aponatinib primarily targets the BCR-ABL tyrosine kinase. The following diagram illustrates the key downstream signaling pathways activated by BCR-ABL, which are inhibited by aponatinib.

Caption: BCR-ABL signaling pathways inhibited by aponatinib.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the typical workflow for conducting and analyzing forced degradation studies of aponatinib.

Caption: Workflow for aponatinib forced degradation studies.

Conclusion

The stability of aponatinib is a critical attribute that influences its quality, safety, and efficacy. While direct comparative data between the free base and HCl salt are lacking, forced degradation studies provide significant insights into the molecule's intrinsic stability and degradation pathways. Aponatinib is susceptible to degradation under hydrolytic, oxidative, and photolytic stress, while it exhibits good thermal stability. The choice between the free base and the HCl salt for development should be made after careful consideration of the trade-offs between solubility, hygroscopicity, and potential for disproportionation. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to conduct further stability studies and make informed decisions in the development of aponatinib drug products.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Aponatinib's In Vitro Kinase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase inhibition profile of aponatinib (also known as ponatinib). Aponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor designed to inhibit the activity of various kinases, including the native BCR-ABL kinase and its clinically relevant mutants. This document summarizes key quantitative inhibition data, details representative experimental protocols for in vitro kinase assays, and visualizes the affected signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibition Profile of Aponatinib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of aponatinib against a broad panel of kinases. This data is crucial for understanding the compound's potency and selectivity. The IC50 values represent the concentration of aponatinib required to inhibit 50% of the kinase activity in vitro.

| Kinase Target | IC50 (nM) | Kinase Family |

| ABL1 | 0.4 | Tyrosine Kinase |

| ABL1 (T315I mutant) | 2.0 | Tyrosine Kinase |

| PDGFRα | 1.1 | Tyrosine Kinase |

| VEGFR2 | 1.5 | Tyrosine Kinase |

| FLT3 | 4 | Tyrosine Kinase |

| c-SRC | 5.4 | Tyrosine Kinase |

| c-KIT | 12.5 | Tyrosine Kinase |

| FGFR1 | <40 | Tyrosine Kinase |

| FGFR2 | <40 | Tyrosine Kinase |

| FGFR3 | <40 | Tyrosine Kinase |

| FGFR4 | 72.2 | Tyrosine Kinase |

| RET | 25.8 | Tyrosine Kinase |

| TIE2 | - | Tyrosine Kinase |

| EPH Receptors | - | Tyrosine Kinase |

Note: This table presents a selection of key targets. Aponatinib has been shown to inhibit a wider range of kinases with varying potencies. The IC50 values can vary between different assay formats and conditions.[1][2]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of aponatinib's IC50 values is typically performed using in vitro kinase assays. Below is a detailed methodology for a representative radiometric kinase assay, a common and robust method for quantifying kinase activity.

Principle

This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the target kinase. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity. The inhibitory effect of aponatinib is determined by measuring the reduction in kinase activity in the presence of varying concentrations of the compound.

Materials and Reagents

-

Kinase: Purified recombinant human kinase (e.g., ABL1, FGFR1).

-

Substrate: Specific peptide or protein substrate for the target kinase.

-

Aponatinib: Serial dilutions in a suitable solvent (e.g., DMSO).

-

[γ-³²P]ATP: Radiolabeled ATP.

-

Unlabeled ATP: For adjusting the final ATP concentration.

-

Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.

-

Stop Solution: To terminate the kinase reaction (e.g., EDTA solution).

-

Phosphocellulose Paper or Membranes: For capturing the phosphorylated substrate.

-

Wash Buffer: To remove unincorporated [γ-³²P]ATP.

-

Scintillation Counter: For quantifying radioactivity.

Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of aponatinib in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.

-

Prepare a master mix containing the kinase, substrate, and any necessary co-factors in the kinase reaction buffer.

-

Prepare an ATP solution containing a mixture of unlabeled ATP and [γ-³²P]ATP at the desired specific activity and final concentration (often near the Km for ATP of the specific kinase).

-

-

Kinase Reaction:

-

In a microplate, add the serially diluted aponatinib or vehicle control (DMSO).

-

Add the kinase/substrate master mix to each well.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop solution or by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

-

Substrate Capture and Washing:

-

If using phosphocellulose paper, the peptide substrate will bind to the paper.

-

Wash the paper extensively with the wash buffer to remove any unincorporated [γ-³²P]ATP.

-

-

Detection and Measurement:

-

Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured kinase activity (e.g., counts per minute) against the logarithm of the aponatinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of aponatinib that results in 50% inhibition of the kinase activity.

-

Mandatory Visualizations

Signaling Pathways Targeted by Aponatinib

The following diagram illustrates the key signaling pathways known to be inhibited by aponatinib. By targeting multiple kinases in these pathways, aponatinib exerts its anti-proliferative and pro-apoptotic effects in cancer cells.[3][4]

Caption: Aponatinib inhibits multiple tyrosine kinases, blocking key signaling pathways.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 of aponatinib in a radiometric in vitro kinase assay.

Caption: A step-by-step workflow for in vitro kinase inhibition assays.

References

- 1. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Ponatinib Inhibits Proliferation and Induces Apoptosis of Liver Cancer Cells, but Its Efficacy Is Compromised by Its Activation on PDK1/Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ponatinib-induced cardiotoxicity: delineating the signalling mechanisms and potential rescue strategies - PMC [pmc.ncbi.nlm.nih.gov]

Aponatinib (Ponatinib) in FGFR-Driven Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1] Genetic aberrations in FGFR genes, including amplifications, activating mutations, and chromosomal rearrangements, are key oncogenic drivers in a variety of malignancies, such as bladder, gastric, endometrial, lung, and breast cancers, as well as cholangiocarcinoma.[1][2] This has established the FGFR signaling pathway as a critical target for cancer therapy.

This technical guide focuses on ponatinib (also known as AP24534), a potent oral multi-targeted tyrosine kinase inhibitor. While the user query referred to "aponatinib," the vast body of scientific literature identifies this compound as "ponatinib." It is a potent pan-FGFR inhibitor with high efficacy against all four members of the FGFR family (FGFR1-4).[2] Initially developed for its potent activity against BCR-ABL in chronic myelogenous leukemia (CML), its broad kinase profile, particularly its inhibition of FGFRs, has provided a strong rationale for its investigation in FGFR-driven solid tumors.[2] This document provides an in-depth overview of ponatinib's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its study in the context of FGFR-driven cancers.

Mechanism of Action

Ponatinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. Dysregulation of FGFRs leads to the constitutive activation of several key oncogenic signaling cascades. Ponatinib's inhibition of FGFR effectively blocks these pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells dependent on FGFR signaling.

The primary signaling pathways downstream of FGFR activation that are inhibited by ponatinib include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: A critical regulator of cell growth, survival, and apoptosis inhibition.

-

JAK-STAT Pathway: Promotes tumor invasion, metastasis, and immune evasion.

-

Phospholipase Cγ (PLCγ) Pathway: Plays a role in regulating tumor cell metastasis.

Preclinical Efficacy

Ponatinib has demonstrated potent activity in a wide range of preclinical models of FGFR-driven cancers.

In Vitro Studies

Ponatinib effectively inhibits FGFR-mediated signaling and cell viability in engineered Ba/F3 cells expressing activated FGFR1-4, with IC50 values below 40 nmol/L. Its efficacy extends to a diverse panel of human cancer cell lines with various FGFR dysregulations, including amplifications and mutations.

| Cell Line | Cancer Type | FGFR Alteration | Ponatinib GI50 (nmol/L) | Reference |

| AN3CA | Endometrial | FGFR2 Mutation | 181 | |

| MFM223 | Breast | FGFR2 Amplification | 13 | |

| SNU16 | Gastric | FGFR2 Amplification | 7 | |

| RT112 | Bladder | FGFR3 Fusion | 17 | |